molecular formula C16H21N3O2S2 B4870480 2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B4870480
M. Wt: 351.5 g/mol
InChI Key: SRNOSPZIFLPWQB-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylphenyl group and a piperazine moiety with a methylsulfonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Addition of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiols or amines.

    Substitution: The aromatic ring and the piperazine moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of the thiazole ring and the piperazine moiety suggests potential interactions with central nervous system targets or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-OXAZOLE: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-IMIDAZOLE: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-13-4-3-5-14(10-13)16-17-15(12-22-16)11-18-6-8-19(9-7-18)23(2,20)21/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNOSPZIFLPWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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2-(3-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

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